2-Amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one
CAS No.: 113030-24-3
Cat. No.: VC20846565
Molecular Formula: C7H8N2OS
Molecular Weight: 168.22 g/mol
* For research use only. Not for human or veterinary use.
![2-Amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one - 113030-24-3](/images/no_structure.jpg)
CAS No. | 113030-24-3 |
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Molecular Formula | C7H8N2OS |
Molecular Weight | 168.22 g/mol |
IUPAC Name | 2-amino-5,7-dihydro-4H-1,3-benzothiazol-6-one |
Standard InChI | InChI=1S/C7H8N2OS/c8-7-9-5-2-1-4(10)3-6(5)11-7/h1-3H2,(H2,8,9) |
Standard InChI Key | WIYDBHSVURZSJV-UHFFFAOYSA-N |
SMILES | C1CC2=C(CC1=O)SC(=N2)N |
Canonical SMILES | C1CC2=C(CC1=O)SC(=N2)N |
Basic Information and Structural Characteristics
2-Amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one (CAS No.: 113030-24-3) is characterized by the molecular formula C₇H₈N₂OS and a molecular weight of 168.22 g/mol. The compound is also known by several synonyms including 2-Amino-4,7-dihydro-6(5H)-benzothiazolone. Its IUPAC name is 2-amino-5,7-dihydro-4H-1,3-benzothiazol-6-one, which accurately describes its structural arrangement.
The compound features a bicyclic structure with the following key components:
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A thiazole ring with an amino group at position 2
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A partially hydrogenated benzene ring fused to the thiazole
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A ketone functional group at position 6
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A partially saturated ring system that differs from fully aromatic benzothiazoles
This structural arrangement contributes to its unique chemical properties and potential biological activities, distinguishing it from related compounds in the benzothiazole family.
Structural Comparison with Related Compounds
The structure of 2-Amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one shares similarities with other benzothiazole derivatives but differs in the position of functional groups and degree of saturation. For instance, unlike 2-amino-6,7-dihydrobenzo[d]thiazol-5(4H)-one which has a ketone at position 5, the target compound has its ketone functionality at position 6. This positional variation significantly affects the compound's chemical behavior and biological activity profile.
The positional isomer 2-Amino-6,7-dihydrobenzo[d]thiazol-4(5H)-one (CAS: 36234-66-9) differs in the arrangement of the ketone group and saturation pattern, while maintaining the core 2-aminobenzothiazole scaffold . These structural variations provide valuable insights into structure-activity relationships within this class of compounds.
Physical and Chemical Properties
Physical Properties
While specific physical property data for 2-Amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one is limited in the available literature, inferences can be made based on related structures. Benzothiazole derivatives typically exist as crystalline solids with defined melting points. For comparison, the related compound 2-Amino-6,7-dihydrobenzo[d]thiazol-4(5H)-one has a reported melting point range of 71.0 to 75.0 °C .
The compound likely exhibits limited water solubility due to its heterocyclic nature and moderate lipophilicity, properties that are significant in pharmaceutical applications as they affect absorption, distribution, metabolism, and excretion (ADME) characteristics.
Chemical Reactivity
2-Amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one possesses several reactive sites that enable various chemical transformations:
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The amino group at position 2 can participate in nucleophilic substitution reactions, acylation, and condensation reactions with aldehydes or ketones.
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The ketone functionality at position 6 can undergo typical carbonyl reactions, including reduction to alcohols, nucleophilic addition, and condensation reactions.
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The thiazole sulfur atom can participate in oxidation reactions to form sulfoxides or sulfones.
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The partially saturated ring system allows for potential dehydrogenation to form more aromatic derivatives or further functionalization at the saturated carbons.
Synthesis Methods
Industrial Production Considerations
For industrial-scale production, optimization of reaction conditions would be necessary to improve yield, purity, and cost-effectiveness. This would likely involve:
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Selection of appropriate catalysts to enhance reaction rates and selectivity
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Use of continuous flow reactors for better control over reaction parameters
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Implementation of green chemistry principles to reduce environmental impact
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Development of efficient purification methods to achieve high-purity product
Biological Activities
Antimicrobial Properties
Benzothiazole derivatives, including compounds similar to 2-Amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one, have demonstrated significant antimicrobial activities. The compound likely exhibits activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal species, a property common to many 2-aminobenzothiazoles. The amino group at position 2 often plays a crucial role in antimicrobial activity by facilitating binding to bacterial targets.
For instance, the structurally related compound 2-amino-6,7-dihydrobenzo[d]thiazol-5(4H)-one has been reported to exhibit antimicrobial activity against various pathogens. The structural similarity suggests that 2-Amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one may possess comparable antimicrobial properties, though specific activity profiles would depend on precise structural features.
Other Biological Activities
Beyond antimicrobial and anticancer properties, benzothiazole derivatives have demonstrated diverse biological activities that may also apply to 2-Amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one, including:
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Anti-inflammatory activity
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Antiviral properties
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Anticonvulsant effects
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Antidiabetic potential
The unique structural features of 2-Amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one, particularly its partially saturated ring system and the positioning of functional groups, may confer specific biological activities distinct from other benzothiazole derivatives.
Structure-Activity Relationships
Impact of Functional Groups
The biological activity of 2-Amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one is significantly influenced by its key functional groups:
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The 2-amino group is often essential for antimicrobial and anticancer activities in benzothiazoles, as it can form hydrogen bonds with biological targets.
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The ketone group at position 6 likely contributes to the compound's ability to interact with specific receptors or enzymes.
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The partially saturated ring system affects the compound's conformational flexibility and lipophilicity, which influence its pharmacokinetic properties.
Comparison with Structural Analogs
Comparing 2-Amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one with its structural analogs provides insights into structure-activity relationships:
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The position of the ketone group (position 6 versus position 5 or 4 in other isomers) affects electron distribution and, consequently, biological activity profiles.
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Substitution at position 5, as seen in 2-amino-5-(4-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one, can significantly alter the compound's biological properties by introducing additional interactions with biological targets.
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The degree of saturation in the benzene ring affects the compound's planarity and binding affinity to various biological receptors.
Applications and Research Directions
Future Research Directions
Several promising research directions for 2-Amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one include:
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Comprehensive structure-activity relationship studies to optimize biological activity.
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Investigation of specific molecular targets and mechanisms of action.
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Development of hybrid molecules incorporating the 2-Amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one scaffold with other bioactive moieties.
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Exploration of novel synthetic routes to improve accessibility and facilitate structural modifications.
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Evaluation of pharmacokinetic properties and toxicity profiles to assess clinical potential.
Data Tables and Comparative Analysis
Physicochemical Properties of 2-Amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one and Related Compounds
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Structure Type |
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2-Amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one | 113030-24-3 | C₇H₈N₂OS | 168.22 | Partially saturated benzothiazolone |
2-Amino-6,7-dihydrobenzo[d]thiazol-5(4H)-one | 1934503-99-7 | C₇H₈N₂OS | 168.22 | Partially saturated benzothiazolone |
2-Amino-6,7-dihydrobenzo[d]thiazol-4(5H)-one | 36234-66-9 | C₇H₈N₂OS | 168.22 | Partially saturated benzothiazolone |
2-Chloro-4,5-dihydrobenzo[D]thiazol-6(7H)-one | 159015-39-1 | C₇H₆ClNOS | 187.65 | Chloro-substituted benzothiazolone |
Structural Identifiers and Chemical Information
Compound | IUPAC Name | Standard InChI | SMILES Notation |
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2-Amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one | 2-amino-5,7-dihydro-4H-1,3-benzothiazol-6-one | InChI=1S/C7H8N2OS/c8-7-9-5-2-1-4(10)3-6(5)11-7/h1-3H2,(H2,8,9) | C1CC2=C(CC1=O)SC(=N2)N |
2-Amino-6,7-dihydrobenzo[d]thiazol-4(5H)-one | 2-amino-6,7-dihydro-5H-1,3-benzothiazol-4-one | InChI=1S/C7H8N2OS/c8-7-9-6-4(10)2-1-3-5(6)11-7/h1-3H2,(H2,8,9) | C1CC2=C(C(=O)C1)N=C(S2)N |
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